molecular formula C6H2Cl3FO2S B8226881 MFCD28785977

MFCD28785977

Cat. No. B8226881
M. Wt: 263.5 g/mol
InChI Key: RMKVJWRZZICPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07662825B2

Procedure details

Chlorosulphonic acid (12.1 mL) was added dropwise to a solution of 2,3-dichloro-4-fluorobenzene (5.0 g) in dichloromethane (12 mL) at −40° C. The solution was allowed to slowly warm to room temperature and was stirred for 3 days. The solution was poured onto crushed ice/water, extracted into dichloromethane and concentrated under reduced pressure. Purified by silica gel chromatography eluting with dichloromethane/iso-hexane mixtures. Yield 4.2 g
Quantity
12.1 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[Cl:6][C:7]1[C:12]([Cl:13])=[C:11]([F:14])[CH:10]=[CH:9][CH:8]=1>ClCCl>[Cl:6][C:7]1[C:12]([Cl:13])=[C:11]([F:14])[CH:10]=[CH:9][C:8]=1[S:2]([Cl:1])(=[O:5])=[O:3]

Inputs

Step One
Name
Quantity
12.1 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=CC(=C1Cl)F
Name
Quantity
12 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The solution was poured
EXTRACTION
Type
EXTRACTION
Details
extracted into dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with dichloromethane/iso-hexane mixtures

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
ClC1=C(C=CC(=C1Cl)F)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.